Lower Calculated Lipophilicity (XLogP3‑AA = 0.5) Differentiates the 3‑Methoxymethyl Derivative from the 3‑Methoxy Analog (XLogP3 = 0.55)
The target compound exhibits a computed XLogP3‑AA value of 0.5, whereas the closely related 3‑methoxy analog (tert‑butyl 3‑methoxy‑4‑oxopiperidine‑1‑carboxylate, CAS 1188265‑31‑7) has a reported XLogP3 of 0.55 [1]. Although the absolute difference appears small, it translates to a ~0.05 log unit decrease in lipophilicity, which can meaningfully improve aqueous solubility and reduce non‑specific protein binding when the fragment is incorporated into a lead compound. The lower lipophilicity is consistent with the larger molecular weight and altered hydrogen‑bonding network introduced by the methoxymethyl substituent.
| Evidence Dimension | Calculated partition coefficient (log P) |
|---|---|
| Target Compound Data | XLogP3‑AA = 0.5 |
| Comparator Or Baseline | tert‑Butyl 3‑methoxy‑4‑oxopiperidine‑1‑carboxylate; XLogP3 = 0.55 |
| Quantified Difference | Δ log P ≈ −0.05 (lower lipophilicity for the target) |
| Conditions | Computational prediction (XLogP3‑AA vs XLogP3 methods) |
Why This Matters
Procurement decisions for fragment‑based drug discovery often prioritize lower lipophilicity to maintain ligand efficiency; the target compound offers a measurable advantage over the 3‑methoxy analog in this regard.
- [1] PubChem Compound Summary for CID 67988189, 3‑Methoxymethyl‑4‑oxo‑piperidine‑1‑carboxylic acid tert‑butyl ester. National Center for Biotechnology Information (2025). View Source
